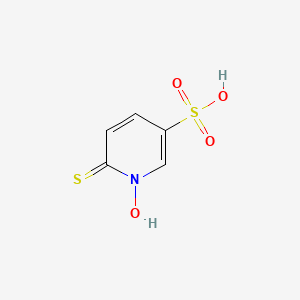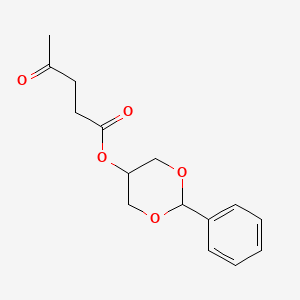
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group, a sulfanylidene group, and a sulfonic acid group attached to a dihydropyridine ring
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the hydroxyl group: This step may involve the use of oxidizing agents to introduce the hydroxyl group at the desired position.
Addition of the sulfanylidene group: This can be done through a thiolation reaction, where a sulfur-containing reagent is used.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfanylidene group or to convert the sulfonic acid group to a sulfonate.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonic acid derivatives have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, the sulfanylidene group can participate in redox reactions, and the sulfonic acid group can engage in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid include:
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonic acid group, which affects its reactivity and applications.
6-Hydroxy-1,6-dihydropyridine-3-sulfonic acid: Lacks the sulfanylidene group, leading to different chemical properties and uses.
1,6-Dihydropyridine-3,6-disulfonic acid: Contains an additional sulfonic acid group, which can enhance its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
909784-79-8 |
|---|---|
Molekularformel |
C5H5NO4S2 |
Molekulargewicht |
207.2 g/mol |
IUPAC-Name |
1-hydroxy-6-sulfanylidenepyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H5NO4S2/c7-6-3-4(12(8,9)10)1-2-5(6)11/h1-3,7H,(H,8,9,10) |
InChI-Schlüssel |
MNIOIOBEDARJBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=S)N(C=C1S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)
![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)

![(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14188803.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)-](/img/structure/B14188810.png)
![1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-](/img/structure/B14188821.png)
phosphane}](/img/structure/B14188825.png)
![3-[(2,5-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14188844.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14188845.png)

